D-Amino Acid Configuration Boosts Protease Resistance
Incorporating D-amino acids significantly inhibits the enzymatic hydrolysis of peptides. A direct study on D-amino acid-containing peptides showed that N-terminal acetylation increased the substrate decay rate constant for Proteinase K by 17.5 times, indicating a substantial enhancement in resistance to serine proteases compared to L-amino acid counterparts [1]. This class-level evidence directly supports the selection of the D-isomer (N-Me-D-Thr(tBu)-OH.HCl) over the L-isomer (N-Me-L-Thr(tBu)-OH.HCl) for applications where enhanced proteolytic stability is required.
| Evidence Dimension | Proteolytic stability (enzymatic degradation rate) |
|---|---|
| Target Compound Data | D-amino acid-containing peptide (inferred from class data): Enhanced resistance to protease |
| Comparator Or Baseline | L-amino acid peptide (baseline): Standard proteolytic susceptibility |
| Quantified Difference | Substrate decay rate constant for Proteinase K increased by 17.5 times for D-amino acid peptide (after N-terminal acetylation) |
| Conditions | Enzymatic activity assays using Proteinase K (PROK), a serine protease |
Why This Matters
Procuring the D-isomer is essential for projects aiming to create long-lasting peptide therapeutics or research tools resistant to rapid in vivo degradation.
- [1] Wang, Y., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Biochemical and Biophysical Research Communications, 741, 152172. doi:10.1016/j.bbrc.2025.152172 View Source
